molecular formula C16H11ClN2O3S2 B12219889 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B12219889
M. Wt: 378.9 g/mol
InChI Key: GMDDYDIZPNURAT-WQLSENKSSA-N
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Description

3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves the condensation of 8-chloroquinoline-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the quinoline moiety.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound has been studied for its potential as an antimalarial agent. Its ability to inhibit the growth of malaria parasites makes it a promising candidate for drug development .

Medicine

Medically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Industry

In the industrial sector, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various bioactive molecules .

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. In antimalarial applications, it inhibits the heme detoxification pathway in malaria parasites, leading to their death . In anticancer applications, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid apart is its combination of a quinoline moiety with a thiazolidinone ring and a propanoic acid group. This unique structure allows it to interact with multiple biological targets, enhancing its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C16H11ClN2O3S2

Molecular Weight

378.9 g/mol

IUPAC Name

3-[(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H11ClN2O3S2/c17-11-3-1-2-9-4-5-10(18-14(9)11)8-12-15(22)19(16(23)24-12)7-6-13(20)21/h1-5,8H,6-7H2,(H,20,21)/b12-8-

InChI Key

GMDDYDIZPNURAT-WQLSENKSSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O

Origin of Product

United States

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